molecular formula C10H21N3O B7984925 2-Amino-N-isopropyl-N-((R)-1-methyl-pyrrolidin-3-yl)-acetamide

2-Amino-N-isopropyl-N-((R)-1-methyl-pyrrolidin-3-yl)-acetamide

Cat. No.: B7984925
M. Wt: 199.29 g/mol
InChI Key: KEIUFNACHLTDGI-SECBINFHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-N-isopropyl-N-(®-1-methyl-pyrrolidin-3-yl)-acetamide is a synthetic organic compound It is characterized by the presence of an amino group, an isopropyl group, and a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-N-isopropyl-N-(®-1-methyl-pyrrolidin-3-yl)-acetamide typically involves multi-step organic reactions. A common approach might include:

    Formation of the Pyrrolidine Ring: Starting from a suitable precursor, the pyrrolidine ring can be synthesized through cyclization reactions.

    Introduction of the Isopropyl Group: This can be achieved via alkylation reactions using isopropyl halides.

    Attachment of the Amino Group: Amination reactions can be employed to introduce the amino group at the desired position.

    Final Assembly: The final compound is assembled through condensation or coupling reactions under controlled conditions.

Industrial Production Methods

Industrial production methods would scale up the laboratory synthesis, often optimizing reaction conditions for higher yields and purity. This might involve:

    Continuous Flow Reactors: For efficient and scalable synthesis.

    Catalysts: To enhance reaction rates and selectivity.

    Purification Techniques: Such as crystallization, distillation, or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Amino-N-isopropyl-N-(®-1-methyl-pyrrolidin-3-yl)-acetamide can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding oxides or hydroxyl derivatives.

    Reduction: Reduction of functional groups to simpler forms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Like lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Halides, acids, or bases under appropriate conditions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new functional groups.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Studying its interactions with biological systems.

    Medicine: Potential therapeutic applications, such as in drug development.

    Industry: Use in the synthesis of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of 2-Amino-N-isopropyl-N-(®-1-methyl-pyrrolidin-3-yl)-acetamide would involve its interaction with specific molecular targets. This could include:

    Binding to Receptors: Modulating biological pathways.

    Enzyme Inhibition: Affecting metabolic processes.

    Signal Transduction: Influencing cellular communication.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-N-isopropylacetamide: Lacks the pyrrolidine ring.

    N-Isopropyl-N-(®-1-methyl-pyrrolidin-3-yl)-acetamide: Lacks the amino group.

    2-Amino-N-(®-1-methyl-pyrrolidin-3-yl)-acetamide: Lacks the isopropyl group.

Uniqueness

2-Amino-N-isopropyl-N-(®-1-methyl-pyrrolidin-3-yl)-acetamide is unique due to the combination of its functional groups and the specific configuration of the pyrrolidine ring. This unique structure may confer distinct biological and chemical properties, making it a compound of interest for further research and development.

Properties

IUPAC Name

2-amino-N-[(3R)-1-methylpyrrolidin-3-yl]-N-propan-2-ylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21N3O/c1-8(2)13(10(14)6-11)9-4-5-12(3)7-9/h8-9H,4-7,11H2,1-3H3/t9-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEIUFNACHLTDGI-SECBINFHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C1CCN(C1)C)C(=O)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)N([C@@H]1CCN(C1)C)C(=O)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.